Methyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate
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Overview
Description
Methyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate is an organic compound with a complex structure that includes bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate typically involves a multi-step process. One common method starts with the bromination of 2-nitrophenol to produce 2-bromo-6-nitrophenol. This intermediate is then reacted with methyl acetoacetate under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group.
Oxidation Reactions: The compound can undergo oxidation to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of various substituted derivatives.
Reduction: Formation of 3-(2-amino-6-nitrophenyl)-2-oxopropanoate.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-nitrophenol
- Methyl 2-(2-bromo-6-nitrophenyl)-3-oxobutanoate
- (2-Bromo-6-nitrophenyl)(methyl)sulfane
Uniqueness
Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C10H8BrNO5 |
---|---|
Molecular Weight |
302.08 g/mol |
IUPAC Name |
methyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C10H8BrNO5/c1-17-10(14)9(13)5-6-7(11)3-2-4-8(6)12(15)16/h2-4H,5H2,1H3 |
InChI Key |
NTJQKRJDTORVOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)CC1=C(C=CC=C1Br)[N+](=O)[O-] |
Origin of Product |
United States |
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